2-Chloro-4-cyclopropylmethoxy-5-fluoropyrimidine

Overview

Description

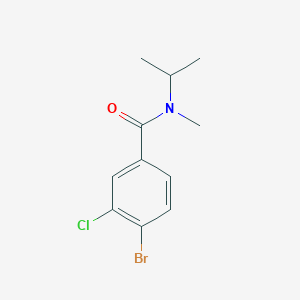

2-Chloro-4-cyclopropylmethoxy-5-fluoropyrimidine is a versatile chemical compound with diverse applications in scientific research. It is used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of K2CO3, via C-N bond forming reaction .

Synthesis Analysis

2-Chloro-5-fluoropyrimidine can be synthesized by the reaction of 2,4-dichloro-5-fluoropyrimidine with alkoxides, phenols, and aromatic and heterocyclic amines . The reaction of 2,4-dichloro-5-fluoropyrimidine with one or two equivalents of sodium alkoxide leads to the formation of 2-chloro-4-alkoxy and 2,4-dialkoxy-5-fluoropyrimidines .Molecular Structure Analysis

The molecular formula of 2-Chloro-5-fluoropyrimidine is C4H2ClFN2 . It is derived from pyrimidine, an aromatic heterocyclic 6-membered ring with two nitrogen atoms at positions 1 and 3 . It also has a fluorine and a chlorine substituent at the para-position, making it useful for synthesizing linear molecules .Chemical Reactions Analysis

2-Chloro-5-fluoropyrimidine is used to prepare 2,4-disubstituted-5-fluoropyrimidine, which is a biologically active molecule seen in anticancer agents like 5-fluorouracil .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-5-fluoropyrimidine include a refractive index of n20/D 1.503 (lit.), a density of 1.439 g/mL at 20 °C (lit.), and a molecular weight of 132.52 .Scientific Research Applications

Synthesis and Potential as Kinase Inhibitors

2-Chloro-4-cyclopropylmethoxy-5-fluoropyrimidine is a compound that relates to biologically active molecular cores seen in various anticancer agents, such as 5-fluorouracil (5-FU). In research focused on discovering kinase inhibitors, regioselective synthesis of novel compounds including 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides has been achieved. This involves substituting the pyrimidine at specific positions and introducing amide substituents, indicating potential applications in developing kinase inhibitors (Wada et al., 2012).

Enhancement of Antitumor Activity

The compound plays a role in enhancing the antitumor activity of fluoropyrimidines, as demonstrated in studies that have used 5-chloro-2,4-dihydroxypyridine (CDHP), a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), to enhance the cytotoxicity of 5-FU in human tumor cells. This suggests its potential in improving the efficacy of fluoropyrimidine-based cancer treatments (Takechi et al., 2002).

Radiotherapy Sensitization

Gimeracil, a component of the oral fluoropyrimidine derivative S-1, which includes 5-chloro-2,4-dihydroxypyridine, has been found to sensitize cells to radiation. This is achieved by inhibiting homologous recombination, a DNA repair mechanism. Thus, compounds like 2-Chloro-4-cyclopropylmethoxy-5-fluoropyrimidine may enhance the effectiveness of radiotherapy in cancer treatment (Takagi et al., 2010).

Potential in Various Cancer Treatments

Further applications are seen in the treatment of a variety of cancers, including gastric, colorectal, and non-small-cell lung cancer. Compounds similar to 2-Chloro-4-cyclopropylmethoxy-5-fluoropyrimidine are used in oral formulations to improve antitumor activity and reduce toxicity, indicating their broad potential in cancer therapy (Okamoto & Fukuoka, 2009).

Synthesis and Chemical Reactions

The compound is also significant in chemical synthesis and reactions. For example, its synthesis and reactions with other compounds like piperidines have been studied, providing insights into its chemical behavior and potential applications in developing novel therapeutic agents (Brown & Waring, 1974).

Mechanism of Action

While the specific mechanism of action for 2-Chloro-4-cyclopropylmethoxy-5-fluoropyrimidine is not available, it’s worth noting that similar compounds like 5-fluorouracil, a cytotoxic chemotherapy medication, work by blocking the action of thymidylate synthase and thus stopping the production of DNA .

Safety and Hazards

properties

IUPAC Name |

2-chloro-4-(cyclopropylmethoxy)-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFN2O/c9-8-11-3-6(10)7(12-8)13-4-5-1-2-5/h3,5H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGIDYCIDSNWFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC(=NC=C2F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-cyclopropylmethoxy-5-fluoropyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride](/img/structure/B1450361.png)

![6-(2-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1450367.png)

amine](/img/structure/B1450369.png)

![6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1450379.png)